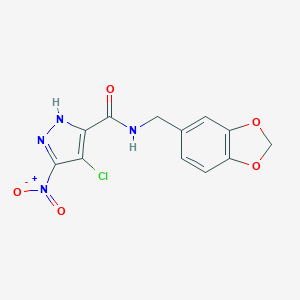![molecular formula C15H12Cl3N5O B214029 4-chloro-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B214029.png)
4-chloro-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is known to possess unique biochemical and physiological properties that make it a promising candidate for the treatment of various diseases.
作用机制
The exact mechanism of action of 4-chloro-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are known to be involved in the inflammatory response.
Biochemical and Physiological Effects:
4-chloro-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide has been shown to exhibit significant anti-inflammatory, analgesic, and antipyretic activities. This compound has also been shown to inhibit the production of nitric oxide, a molecule that is involved in the inflammatory response. Additionally, 4-chloro-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide has been shown to possess antioxidant properties, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
One of the main advantages of using 4-chloro-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide in lab experiments is its well-documented pharmacological properties. This compound has been extensively studied, and its mechanism of action is well understood. Additionally, 4-chloro-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide is relatively easy to synthesize, making it readily available for use in lab experiments.
One of the main limitations of using 4-chloro-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxic effects, and caution should be exercised when handling this compound.
未来方向
There are several future directions for the scientific research on 4-chloro-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide. One potential direction is the development of novel drug formulations that incorporate this compound. Another potential direction is the investigation of the synergistic effects of this compound with other anti-inflammatory drugs. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify its potential applications in the treatment of other diseases.
合成方法
The synthesis of 4-chloro-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide involves the reaction of 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid with 2,4-dichlorobenzylamine and 1H-pyrazol-4-ylamine in the presence of a suitable coupling agent. The reaction mixture is then purified using column chromatography to obtain the final product.
科学研究应用
4-chloro-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in drug development. This compound has been shown to exhibit significant anti-inflammatory, analgesic, and antipyretic activities, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
属性
产品名称 |
4-chloro-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide |
|---|---|
分子式 |
C15H12Cl3N5O |
分子量 |
384.6 g/mol |
IUPAC 名称 |
4-chloro-N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H12Cl3N5O/c1-22-8-13(18)14(21-22)15(24)20-11-5-19-23(7-11)6-9-2-3-10(16)4-12(9)17/h2-5,7-8H,6H2,1H3,(H,20,24) |
InChI 键 |
KJNXTOQLZSBXMP-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NC2=CN(N=C2)CC3=C(C=C(C=C3)Cl)Cl)Cl |
规范 SMILES |
CN1C=C(C(=N1)C(=O)NC2=CN(N=C2)CC3=C(C=C(C=C3)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B213946.png)
![2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-phenylhydrazinecarboxamide](/img/structure/B213948.png)
![ethyl 4-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}benzoate](/img/structure/B213951.png)
![methyl 3-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B213952.png)
![1-ethyl-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B213955.png)
![dimethyl 2-({[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)terephthalate](/img/structure/B213956.png)

![methyl 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate](/img/structure/B213960.png)

![N-(1,3-benzodioxol-5-yl)-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213964.png)

![N-(3-chlorophenyl)-2-[(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B213968.png)

![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B213970.png)